3-Bromo-5,6,7,8-tetrahydroquinoline
Overview
Description
3-Bromo-5,6,7,8-tetrahydroquinoline is a halogenated derivative of tetrahydroquinoline, a compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 3-position of the tetrahydroquinoline ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5,6,7,8-tetrahydroquinoline are bromodomain-containing proteins (BCPs). BCPs are evolutionarily conserved protein modules that act as specific readers for acetylated lysine residues . They play an essential role in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation .
Mode of Action
This compound interacts with its targets, the BCPs, by inhibiting their activity or downregulating their expression . This interference with the transcription of pathogenic genes leads to changes in the cellular processes controlled by these genes .
Biochemical Pathways
The interaction of this compound with BCPs affects various biochemical pathways. These include pathways involved in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation . The downstream effects of these changes can lead to alterations in cellular functions and potentially the treatment of diseases such as cancers, inflammation, cardiovascular diseases, and viral infections .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of BCP activity and the downregulation of their expression . This leads to interference with the transcription of pathogenic genes, resulting in changes in cellular processes controlled by these genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 5,6,7,8-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,6,7,8-tetrahydroquinoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted tetrahydroquinolines.
Oxidation Reactions: Formation of quinoline derivatives.
Reduction Reactions: Formation of 5,6,7,8-tetrahydroquinoline.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the bromine atom, resulting in different reactivity and biological properties.
3-Chloro-5,6,7,8-tetrahydroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
3-Iodo-5,6,7,8-tetrahydroquinoline:
Uniqueness
The presence of the bromine atom in 3-Bromo-5,6,7,8-tetrahydroquinoline makes it unique compared to its analogs. Bromine’s size and electronegativity influence the compound’s reactivity, making it suitable for specific chemical transformations and enhancing its potential biological activities .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERWWYCYWMBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704396 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82132-68-1 | |
Record name | 3-Bromo-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-5,6,7,8-TETRAHYDROQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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